![molecular formula C14H14N2OS B1270660 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 321529-89-9](/img/structure/B1270660.png)

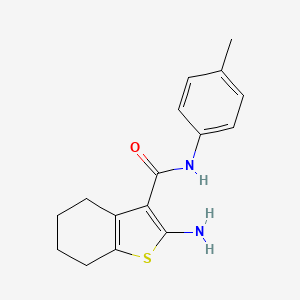

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

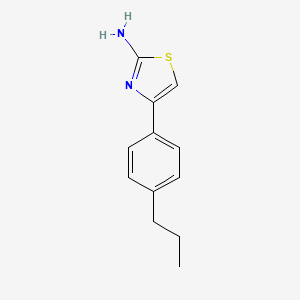

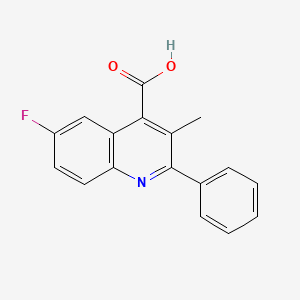

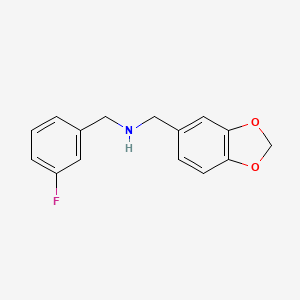

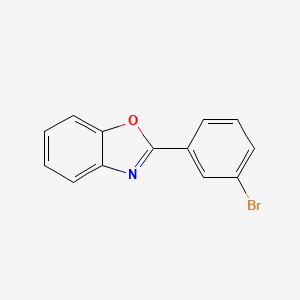

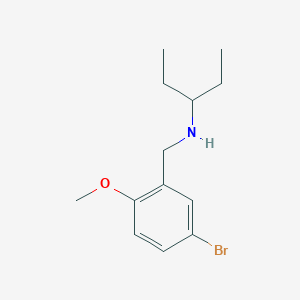

“2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound used for proteomics research . It has a molecular formula of C14H14N2OS .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a light yellow to beige-brown crystalline powder . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 182.25 .Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

The compound has been synthesized and screened for in vitro anti-inflammatory and antioxidant activities, showing effects comparable to ibuprofen and ascorbic acid. This indicates potential therapeutic applications in managing inflammation and oxidative stress-related disorders (Kumar, Anupama, & Khan, 2008).

Biological Evaluation of Derivatives

Derivatives of this compound have been synthesized and evaluated for biological activities. The cyclopentathieno[2,3-d]pyrimidine derivatives, created through various reactions, indicate a broad spectrum of potential biological applications (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

Antibacterial and Antibiotic Synthesis

Studies show the potential of 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives in synthesizing new antibiotic and antibacterial drugs. This opens pathways in developing novel treatments against bacterial infections (Ahmed, 2007).

Solvent-Free Synthesis and Spectral Linearity

Derivatives have been synthesized using solvent-free methods, which is significant for environmentally friendly chemical processes. The spectral linearity of these derivatives has also been analyzed, providing insights into their structural properties (Thirunarayanan & Sekar, 2013).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel substituted thiophene derivatives synthesized from this compound exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests potential for the development of new drugs in these therapeutic areas (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Synthesis of Schiff Bases and Anticonvulsant Activity

Schiff bases of 2-aminothiophenes, including derivatives of the compound, have been synthesized and shown anticonvulsant activity. This highlights its utility in developing treatments for seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Antimicrobial and Antinociceptive Activities

Research has been conducted on the antimicrobial and antinociceptive (pain-relieving) activities of derivatives, indicating potential applications in treating infections and pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Safety And Hazards

properties

IUPAC Name |

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOPDYZIGZIOLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159059 |

Source

|

| Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

CAS RN |

321529-89-9 |

Source

|

| Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321529-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)